molecular formula C19H17F3N2O B4551374 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B4551374
M. Wt: 346.3 g/mol
InChI Key: YLYGUBYYMQZXEX-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H17F3N2O and its molecular weight is 346.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.12929766 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiarrhythmic Properties

Research has shown that benzamides, including compounds similar to N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide, exhibit potential antiarrhythmic activities. These compounds have been synthesized and evaluated for their effectiveness in controlling arrhythmias, demonstrating the influence of their chemical structure on biological activity. The study by Banitt et al. (1977) on antiarrhythmics highlights the synthesis and activity of such benzamides, including the clinical trial selection of flecainide acetate, showcasing their potential in treating heart rhythm disorders (Banitt, Bronn, Coyne, & Schmid, 1977).

Neuroleptic Activity

Compounds structurally related to this compound have been synthesized and assessed for their neuroleptic activity. These studies aimed to explore the therapeutic potential of benzamides in treating psychosis and related conditions, as evidenced by the research of Iwanami et al. (1981), which found significant activity in benzamides derivatives (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Insecticidal Activity

Research on novel insecticides has led to the discovery of compounds like flubendiamide, which share a similar chemical backbone with this compound. These studies highlight the unique chemical structures and substituents that confer high insecticidal activity, especially against lepidopterous pests. The work by Tohnishi et al. (2005) on flubendiamide presents a class of insecticides with a novel mode of action and exceptional safety profiles for non-target organisms, indicating the broader implications of such chemical compounds in pest management (Tohnishi et al., 2005).

Antiviral Activity

The exploration of benzamide-based compounds for antiviral activity, particularly against avian influenza virus, showcases the potential of these molecules in addressing viral threats. Hebishy et al. (2020) developed novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant activity against the H5N1 subtype, highlighting the versatility and therapeutic potential of such compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Anticancer Properties

The synthesis and evaluation of benzamide derivatives for their anticancer properties have led to the identification of compounds with potential therapeutic benefits against various cancer cell lines. Studies such as those by Ravinaik et al. (2021) have focused on the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity, demonstrating the role of structural modification in enhancing biological activity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Properties

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O/c1-12-2-7-17-16(10-12)14(11-24-17)8-9-23-18(25)13-3-5-15(6-4-13)19(20,21)22/h2-7,10-11,24H,8-9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYGUBYYMQZXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.